molecular formula C9H11NO B15207321 3,4-Dihydroquinolin-1(2H)-ol

3,4-Dihydroquinolin-1(2H)-ol

Cat. No.: B15207321
M. Wt: 149.19 g/mol
InChI Key: MJFWGNPJOYNRGB-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-ol is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the 1-position and a dihydro moiety at the 3,4-positions. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroquinolin-1(2H)-ol can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .

Another method involves the reduction of quinoline derivatives. For example, the reduction of 3,4-dihydroquinoline-1(2H)-one using sodium borohydride in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Povarov reactions or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinolin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinoline-1(2H)-one derivative.

    Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroquinolin-1(2H)-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3,4-Dihydroquinolin-1(2H)-ol involves its interaction with various molecular targets. For instance, it may disrupt biological membrane systems, leading to cell death in certain pathogens. Additionally, it can inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Shares a similar core structure but lacks the hydroxyl group.

    Tetrahydroquinoline: Fully reduced form of quinoline with different biological activities.

    Quinoline-1(2H)-one: Oxidized form with distinct chemical properties

Uniqueness

3,4-Dihydroquinolin-1(2H)-ol is unique due to its specific combination of a hydroxyl group and a dihydro moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-hydroxy-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,11H,3,5,7H2

InChI Key

MJFWGNPJOYNRGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)O

Origin of Product

United States

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